

TTC-352: A Technical Guide for Researchers and Drug Development Professionals

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An In-depth Overview of the Structure, Chemical Properties, and Biological Activity of a Novel Selective Human Estrogen Receptor Partial Agonist

Introduction

TTC-352 is an orally bioavailable small molecule that acts as a selective human estrogen receptor alpha (ERα) partial agonist (ShERPA).[1][2] It represents a promising therapeutic agent for the treatment of endocrine-resistant estrogen receptor-positive (ER+) breast cancer. [3][4] Developed to mimic the tumor-regressing effects of 17β-estradiol (E2) in tamoxifen-resistant breast cancers, **TTC-352** is designed to have a more favorable side-effect profile, notably a reduced risk of uterine cancer development compared to tamoxifen.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data of **TTC-352**, along with detailed experimental protocols relevant to its study.

Chemical and Physical Properties

TTC-352 is a benzothiophene derivative with the following chemical and physical properties:



Property	Value	Reference
IUPAC Name	3-(4-fluorophenyl)-2-(4-hydroxyphenoxy)benzo[b]thiophen-6-ol	
Molecular Formula	C20H13FO3S	_
Molecular Weight	352.4 g/mol	_
CAS Number	1607819-68-0	_
Appearance	Not specified	_
Solubility	Not specified	_
InChI Key	UDBMVVLTKJMPCJ- UHFFFAOYSA-N	

Mechanism of Action and Signaling Pathways

TTC-352 exerts its anticancer effects through a distinct mechanism of action as a selective ERα partial agonist. Upon administration, **TTC-352** binds to ERα located in the nucleus of ER+ breast cancer cells. This binding event triggers a conformational change in the receptor, leading to several downstream cellular events that ultimately inhibit tumor growth.

Estrogen Receptor Binding and Conformational Change

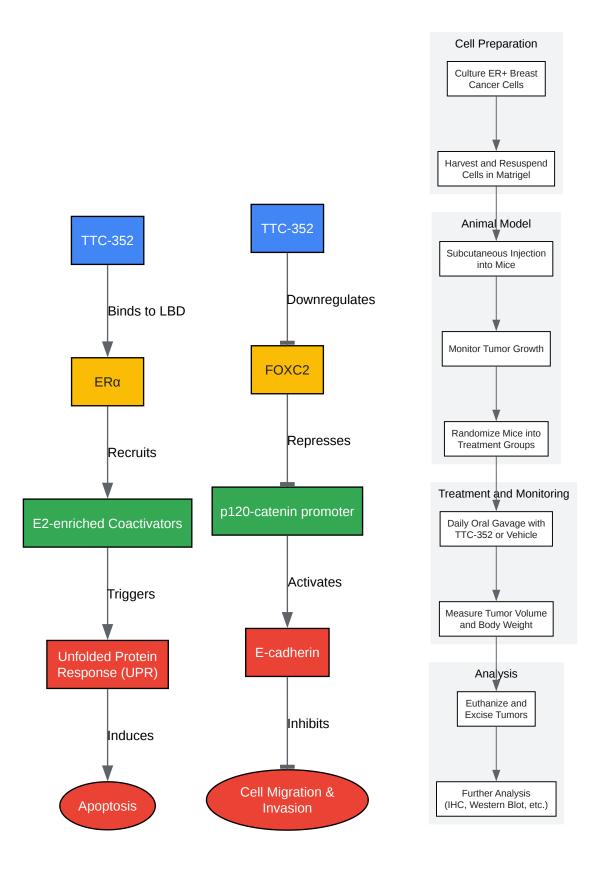
X-ray crystallography studies have revealed that **TTC-352** binds to the ligand-binding domain (LBD) of ER α , inducing an agonist conformation where helix 12 seals the ligand-binding cavity. The benzothiophene scaffold of **TTC-352** forms a crucial hydrogen bond with the amino acid residue Glu353. This interaction stabilizes the active conformation of the receptor, allowing for the recruitment of coactivators that are also recruited by estradiol (E2).

Induction of the Unfolded Protein Response and Apoptosis

A primary mechanism of **TTC-352**-mediated tumor regression is the rapid induction of the unfolded protein response (UPR) and subsequent apoptosis. By promoting a stable agonist



conformation of ER α and recruiting specific coactivators, **TTC-352** triggers a cellular stress response that leads to programmed cell death in endocrine-resistant breast cancer cells.





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